10-Fluorodecanoic acid
Overview
Description
10-Fluorodecanoic acid is a chemical compound with the molecular formula C10H19FO2 . It has an average mass of 190.255 Da and a monoisotopic mass of 190.136902 Da .
Molecular Structure Analysis
10-Fluorodecanoic acid has a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
10-Fluorodecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 292.7±5.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 130.8±17.6 °C . The index of refraction is 1.431, and it has a molar refractivity of 50.1±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Scientific Research Applications
1. Environmental Impact and Biodegradation
10-Fluorodecanoic acid and its derivatives play a significant role in environmental studies. Zhao and Zhu (2017) explored the behavior of 10:2 fluorotelomer alcohol (10:2 FTOH) in soil-earthworm and soil-wheat systems. Their findings indicated that 10:2 FTOH could be biodegraded into various perfluorocarboxylic acids (PFCAs), including perfluorodecanoate (PFDA). This study is crucial for understanding the environmental impact and biodegradation pathways of fluorinated compounds like 10-fluorodecanoic acid (Zhao & Zhu, 2017).
2. Use in Biomedical Imaging
In the field of biomedical imaging, specifically in myocardial utilization studies, 10-fluorodecanoic acid derivatives have been utilized. For instance, DeGrado, Coenen, and Stocklin (1991) evaluated 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA), a long-chain fatty acid analog, in mice to probe myocardial utilization of long-chain fatty acids. Their research provided insights into the potential use of fluorinated fatty acids in PET imaging of myocardial LCFA utilization (DeGrado, Coenen, & Stocklin, 1991).
3. Role in Organic Chemistry and Synthesis
10-Fluorodecanoic acid is also significant in the field of organic chemistry, particularly in the synthesis of complex molecules. Culceth et al. (1998) demonstrated its role in the biosynthesis of piliformic acid in Poronia piliformis, highlighting the unique biochemical pathways involving fluorinated fatty acids. This research contributes to our understanding of fluorinated compounds in natural product synthesis (Culceth et al., 1998).
4. Applications in Chemical Biology
Fluorinated compounds like 10-fluorodecanoic acid are increasingly being used in chemical biology. Cheng et al. (2020) discussed the advancement in fluorescent amino acids, including fluorinated versions, for their applications in tracking protein-protein interactions and imaging biological processes. These developments demonstrate the versatility of fluorinated compounds in biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
5. Industrial and Technological Applications
In an industrial context, Uesugi et al. (2005) developed a technology to utilize fluoro-nitric acid, a high purity and concentration washing agent used in the semiconductor industry, for steel sheet pickling in the steel industry. This study exemplifies the industrial applications of fluorinated compounds and their role in reducing environmental impact (Uesugi, Suginaka, Masashi, Kuwauchi, & Hirao, 2005).
Safety And Hazards
properties
IUPAC Name |
10-fluorodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJHQFGNWFLQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187036 | |
Record name | Decanoic acid, 10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Fluorodecanoic acid | |
CAS RN |
334-59-8 | |
Record name | Decanoic acid, 10-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 10-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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